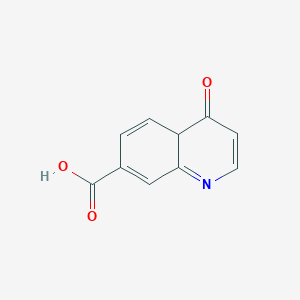

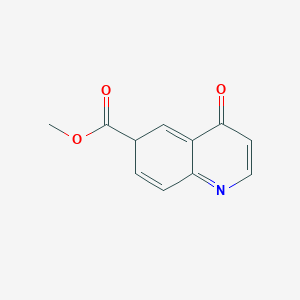

4-oxo-4aH-quinoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-4aH-quinoline-7-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by a double-ring structure, consisting of a benzene ring fused with a pyridine moiety. It is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and synthetic organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4aH-quinoline-7-carboxylic acid can be achieved through various classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the construction of the quinoline ring system followed by functionalization to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to enhance yield and reduce environmental impact . For instance, the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions, is a commonly used method .

Analyse Des Réactions Chimiques

Types of Reactions: 4-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenating agents.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

4-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mécanisme D'action

The compound exerts its effects primarily through inhibition of DNA gyrase (topoisomerase II), which is essential for DNA replication and transcription . This inhibition disrupts the winding and coiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, it acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .

Comparaison Avec Des Composés Similaires

Oxolinic acid: A quinoline compound with antibacterial properties similar to nalidixic acid.

Nalidixic acid: Another quinoline derivative used as an antibacterial agent.

Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.

Uniqueness: 4-oxo-4aH-quinoline-7-carboxylic acid is unique due to its specific structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor distinguishes it from other quinoline derivatives .

Propriétés

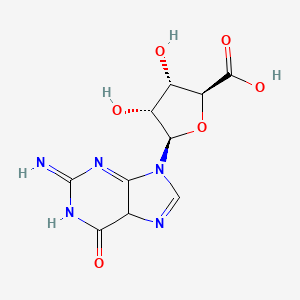

Formule moléculaire |

C10H7NO3 |

|---|---|

Poids moléculaire |

189.17 g/mol |

Nom IUPAC |

4-oxo-4aH-quinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14) |

Clé InChI |

BICLWJQLTMICGP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC2=NC=CC(=O)C21)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)

![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)